Product packaging for 4-(Thiophen-3-yl)benzamide(Cat. No.:CAS No. 184842-70-4)

4-(Thiophen-3-yl)benzamide

Cat. No.: B12553508
CAS No.: 184842-70-4
M. Wt: 203.26 g/mol
InChI Key: RLJPHPTXSGNZTK-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)benzamide is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a benzamide core linked to a thiophene heterocycle, a structure recognized for its significant potential in designing ligands for central nervous system (CNS) targets . The thiophene ring acts as a bioisosteric replacement for phenyl groups, offering improved binding affinity and metabolic stability due to its distinct electron-rich π-system, which facilitates key interactions with enzymatic and receptor binding sites . The benzamide moiety, meanwhile, provides a rigid aromatic platform ideal for π-π stacking interactions and hydrogen bonding with target proteins . Researchers primarily utilize this compound as a key synthetic intermediate for developing novel dopamine receptor ligands, particularly for the dopamine D3 receptor subtype, which is a prominent target for treating cocaine addiction and other neuropsychiatric disorders . Furthermore, this versatile scaffold serves as a building block for synthesizing compounds investigated as kinase inhibitors, including Aurora kinase A, which are relevant in oncology research . Its structural motifs are also found in compounds studied for their antitubercular activity and as potential inducers of cell differentiation, highlighting its broad utility across multiple therapeutic areas . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NOS B12553508 4-(Thiophen-3-yl)benzamide CAS No. 184842-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184842-70-4

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

4-thiophen-3-ylbenzamide

InChI

InChI=1S/C11H9NOS/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H2,12,13)

InChI Key

RLJPHPTXSGNZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(=O)N

Origin of Product

United States

Significance of Aryl Substituted Benzamide Scaffolds in Modern Chemical Science

Aryl-substituted benzamide (B126) scaffolds are foundational structures in the design and synthesis of new molecules with specific functions. These frameworks, consisting of a benzene (B151609) ring attached to an amide group which is further substituted with another aromatic ring system, are prevalent in a multitude of biologically active compounds. sci-hub.se Their significance stems from their ability to form key interactions with biological targets. researchgate.net

The benzamide portion of the scaffold can participate in hydrogen bonding, a crucial interaction for the binding of molecules to proteins and enzymes. nih.gov The orientation and nature of the aryl substituent can be systematically modified to fine-tune the molecule's properties, such as its shape, size, and electronic distribution. This modularity allows chemists to create libraries of related compounds to explore structure-activity relationships (SAR), which are essential for optimizing the desired biological or material properties. sci-hub.senih.gov

Differently substituted benzamides have been investigated for a wide range of potential applications, including their use as antioxidant, anti-inflammatory, and anticancer agents. researchgate.net The versatility of the benzamide scaffold makes it a privileged structure in medicinal chemistry and drug discovery. mdpi.com

Role of Thiophene Moieties in Functional Molecular Design and Development

Thiophene (B33073), a five-membered heterocyclic ring containing a sulfur atom, is a cornerstone in the development of functional molecules. nih.gov Its incorporation into a molecular structure can significantly influence the compound's electronic and physicochemical properties. mdpi.com Compared to a six-membered benzene (B151609) ring, thiophene has weaker aromaticity and lower steric hindrance, which can be advantageous in molecular design. nih.gov

The sulfur atom in the thiophene ring can engage in non-covalent interactions, such as sulfur-sulfur interactions, which can play a role in the solid-state packing and electronic properties of materials. nih.gov Thiophene and its derivatives are integral components in the field of organic optoelectronics, finding use in the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.gov

In medicinal chemistry, the thiophene moiety is recognized as a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without significantly altering its biological activity. nih.gov This substitution can sometimes lead to improved properties, such as enhanced potency or a more favorable metabolic profile. Thiophene-containing compounds have been explored for a wide array of therapeutic applications. nih.govontosight.ai

Rationale for Investigating 4 Thiophen 3 Yl Benzamide As a Research Subject

The investigation of 4-(Thiophen-3-yl)benzamide is driven by the synergistic potential of its constituent parts: the benzamide (B126) scaffold and the thiophene (B33073) ring. The combination of these two pharmacologically and materially significant motifs in a single molecule creates a unique chemical entity with the potential for novel properties and applications.

Studies on derivatives of this compound have highlighted its potential in medicinal chemistry. For instance, a series of N-substituted this compound derivatives have been identified as selective ligands for dopamine (B1211576) D3 receptors, suggesting potential applications in the study and treatment of substance use disorders. nih.gov This indicates that the this compound core can serve as a valuable starting point for the development of new therapeutic agents.

Overview of Research Paradigms and Methodological Approaches for Benzamide and Thiophene Hybrids

Retrosynthetic Analysis and Key Disconnections for this compound

The first and most intuitive disconnection is at the amide bond (C-N) . This simplifies the target molecule into two key synthons: 4-(thiophen-3-yl)benzoic acid and an ammonia (B1221849) equivalent. This approach prioritizes the formation of the amide bond as the final key step in the synthesis.

A second strategic disconnection targets the carbon-carbon bond between the phenyl and thiophene rings . This leads to two different sets of precursors: a functionalized benzamide (e.g., 4-halobenzamide) and a functionalized thiophene (e.g., thiophene-3-boronic acid or a thiophene organozinc reagent). This pathway focuses on establishing the biaryl linkage as the pivotal transformation.

These two distinct retrosynthetic pathways map out the principal routes for the synthesis, with one focusing on late-stage amidation and the other on late-stage C-C bond formation.

Classical and Contemporary Approaches to the Synthesis of the Benzamide Core

The formation of the benzamide core is a fundamental transformation in organic chemistry. researchgate.net The challenge lies in activating the carboxylic acid group of a benzoic acid derivative to react with an amine, a process for which numerous methods have been developed. researchgate.net

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that typically requires high temperatures and results in the formation of water as a byproduct. To overcome this, a wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. rsc.org These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating it toward nucleophilic attack by the amine.

Common strategies involve the initial conversion of the carboxylic acid to a more reactive species like an acid chloride or anhydride. Alternatively, one-pot procedures using coupling reagents are now standard practice. These reagents include carbodiimides, phosphonium (B103445) salts, and uranium salts.

Below is a table of common coupling reagents used for amide bond formation:

Coupling Reagent ClassExample ReagentTypical Conditions
CarbodiimidesDicyclohexylcarbodiimide (DCC)Room temperature, often with an additive like HOBt
N,N'-Diisopropylcarbodiimide (DIC)Similar to DCC, but the urea (B33335) byproduct is soluble
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Water-soluble, making it useful for aqueous reactions
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Room temperature, presence of a non-nucleophilic base (e.g., DIPEA)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)Similar to PyBOP
Uronium/Aminium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Room temperature, presence of a non-nucleophilic base
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Highly efficient, used for sterically hindered couplings
OtherCarbonyldiimidazole (CDI)Forms an active imidazolide (B1226674) intermediate

Strategies for Introducing the Thiophen-3-yl Moiety

The formation of the C-C bond between the benzene (B151609) ring and the thiophene ring is the other critical transformation in the synthesis of this compound. This is typically achieved through transition metal-catalyzed cross-coupling reactions or, more recently, through direct arylation.

Cross-Coupling Reactions: Suzuki-Miyaura, Stille, Negishi, and Heck Adaptations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Several of these named reactions are well-suited for coupling aryl and heteroaryl fragments.

The Suzuki-Miyaura reaction is one of the most widely used methods, coupling an organoboron species (like an arylboronic acid or ester) with an organohalide. arabjchem.orgnih.gov In the context of this compound, this would typically involve the reaction of 4-bromobenzamide (B181206) with thiophene-3-boronic acid or vice-versa. arabjchem.org The reaction is generally catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. nih.gov

The Stille reaction utilizes an organotin compound (organostannane) coupled with an organohalide. organic-chemistry.orgwikipedia.org For this synthesis, one could react 4-iodobenzamide (B1293542) with 3-(tributylstannyl)thiophene. A key advantage of the Stille coupling is the stability of organostannanes, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgmdpi.com

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. wikipedia.org A plausible route would be the coupling of 4-bromobenzamide with a thiophen-3-ylzinc halide.

The Heck reaction differs from the others as it couples an organohalide with an alkene. organic-chemistry.org To form the target biaryl system, a subsequent transformation of the introduced vinyl group would be necessary, making it a less direct approach for this specific target compared to the other cross-coupling methods. However, the Heck reaction is a cornerstone of C-C bond formation and demonstrates wide functional group tolerance. rug.nl

The following table summarizes these key cross-coupling reactions:

ReactionNucleophileElectrophileTypical CatalystKey Features
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Organohalide (e.g., R'-X)Pd(PPh₃)₄, Pd(dppf)Cl₂Mild conditions, low toxicity of boron reagents. arabjchem.orgmdpi.com
StilleOrganostannane (e.g., R-SnBu₃)Organohalide (e.g., R'-X)Pd(PPh₃)₄Tolerates a wide range of functional groups, but tin reagents are toxic. wikipedia.orgmdpi.com
NegishiOrganozinc (e.g., R-ZnCl)Organohalide (e.g., R'-X)Pd(0) or Ni(0) complexesHigh reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org
HeckAlkeneOrganohalide (e.g., R'-X)Pd(OAc)₂, Pd/CCouples halides with C=C double bonds. organic-chemistry.orgrug.nl

Direct Arylation Approaches to the Thiophene Ring System

In recent years, direct C-H arylation has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions. core.ac.ukacs.org This method avoids the pre-functionalization of one of the coupling partners (e.g., preparation of organoboron or organotin compounds) by directly activating a C-H bond. acs.org

For the synthesis of this compound, this would involve the direct coupling of a 4-halobenzamide with thiophene. A significant challenge in the direct arylation of thiophene is controlling the regioselectivity. acs.org Thiophene has two distinct C-H bonds, at the α (C2/C5) and β (C3/C4) positions. The α-positions are generally more acidic and reactive, often leading to a mixture of products. core.ac.ukacs.org However, specific catalytic systems have been developed to achieve selective β-arylation of thiophenes, even at room temperature, which would be required for the synthesis of the target molecule. acs.org

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound typically proceeds through a Suzuki coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This reaction generally involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

In the context of this compound synthesis, the key mechanistic steps of the Suzuki coupling are as follows:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (e.g., 4-bromobenzamide) to the palladium(0) catalyst. This step forms a palladium(II) species.

Transmetalation: The subsequent step involves transmetalation, where the organic group from the organoboron compound (e.g., thiophene-3-boronic acid) is transferred to the palladium(II) complex, displacing the halide. A base is crucial in this step to facilitate the transfer.

Reductive Elimination: The final step is reductive elimination, where the two organic fragments (the benzamide and thiophene moieties) are coupled together to form the desired product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The specific base and solvent system can influence the rate and efficiency of these steps, particularly the transmetalation phase.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, base, solvent, and reaction temperature.

A common synthetic approach involves the Suzuki coupling of 4-bromobenzamide with thiophene-3-boronic acid. Researchers have explored various conditions to maximize the yield of this transformation. For instance, the use of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate (B1210297) in combination with a phosphine ligand is typical.

The selection of the base is also critical. Inorganic bases like sodium carbonate, potassium carbonate, and potassium phosphate (B84403) are frequently employed to activate the boronic acid for transmetalation. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane) and water to dissolve both the organic and inorganic reagents.

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4Na2CO3Toluene/Ethanol/Water8085
Pd(OAc)2/SPhosK3PO4Toluene/Water10092
PdCl2(dppf)K2CO31,4-Dioxane/Water9088

This table represents typical conditions and yields for Suzuki coupling reactions to form biaryl amides and should be considered illustrative for the synthesis of this compound.

Stereoselective Synthesis and Chiral Analog Development (If Applicable)

Currently, there is no inherent chirality in the structure of this compound. Therefore, stereoselective synthesis is not directly applicable to the parent compound.

However, the development of chiral analogs is a potential area of interest. Chirality could be introduced by incorporating chiral substituents on either the benzene or thiophene ring. For example, the introduction of a chiral alkyl group or an amino acid moiety could lead to enantiomerically pure derivatives. The synthesis of such analogs would require the use of chiral starting materials or chiral catalysts to control the stereochemistry.

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful consideration of process chemistry principles. Key factors for a scalable synthesis include:

Cost-effectiveness: Utilizing readily available and inexpensive starting materials and reagents is crucial.

Safety: A thorough assessment of the reaction's safety profile, including thermal stability and potential for runaway reactions, is essential.

Efficiency: Optimizing the reaction for high yield and throughput minimizes waste and production costs.

Purification: Developing a robust and scalable purification method, such as crystallization or chromatography, is critical to obtain the desired product quality.

Environmental Impact: The choice of solvents and reagents should align with green chemistry principles to minimize environmental impact.

For the Suzuki coupling route, process chemists would focus on minimizing the loading of the expensive palladium catalyst, exploring catalyst recycling strategies, and identifying a suitable solvent system that facilitates both the reaction and product isolation.

Chemical Derivatization and Analog Generation of this compound

The generation of analogs through chemical derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships.

Modifications of the Benzene Ring Substituents

The benzamide portion of the molecule offers several positions for modification. The introduction of various substituents on the benzene ring can modulate the electronic and steric properties of the compound.

PositionSubstituentPotential Synthetic Route
Ortho to amide-F, -Cl, -CH3Starting from a substituted 4-bromobenzoic acid
Meta to amide-OCH3, -NO2Starting from a substituted 4-bromobenzoic acid

These modifications can be achieved by starting with appropriately substituted 4-bromobenzamides or 4-iodobenzamides in the Suzuki coupling reaction.

Modifications of the Thiophene Ring Substituents

The thiophene ring also presents opportunities for derivatization. The available positions on the thiophene ring can be functionalized to introduce a variety of groups.

PositionSubstituentPotential Synthetic Route
2-position-Br, -ClHalogenation of this compound
5-position-CH3, -CHOLithiation followed by quenching with an electrophile

These modifications can be performed on the this compound core or by using a pre-functionalized thiophene-3-boronic acid in the Suzuki coupling.

Modifications at the Amide Nitrogen

The amide bond is a cornerstone of many biologically active molecules, and its modification is a common strategy in drug discovery. In the context of this compound and related structures, the amide nitrogen serves as a key point for introducing diverse functionalities.

A general and widely utilized method for modifying the amide nitrogen is through N-acylation reactions. This involves reacting the parent amine, in this case, an aminophenyl-substituted thiophene, with an activated carboxylic acid derivative. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved by reacting 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride. acs.org The acid chloride, a highly reactive acylating agent, is typically prepared by treating the corresponding carboxylic acid with thionyl chloride. acs.org This two-step process is efficient and allows for the straightforward isolation of the resulting amide product. acs.org

Another approach involves the direct coupling of a carboxylic acid with an amine using coupling agents. This method was employed in the synthesis of pyrazole-thiophene-based amide derivatives, where 5-bromothiophene carboxylic acid was reacted with various pyrazole (B372694) amines. mdpi.com

Furthermore, derivatization of the amide nitrogen can lead to the formation of more complex heterocyclic systems. For example, the reactivity of an N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide derivative was explored by forming a diazonium salt, which was then coupled with active methylene (B1212753) compounds to generate fused pyrazolotriazine structures. nih.gov

These modifications at the amide nitrogen are instrumental in altering the physicochemical properties of the parent molecule, such as hydrogen bonding capacity, lipophilicity, and conformational flexibility, which in turn can influence its biological activity.

Table 1: Examples of Modifications at the Amide Nitrogen

Starting MaterialReagent(s)ProductReference
2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideN-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org
5-Bromothiophene carboxylic acid3-Methyl-1-phenylpyrazol-5-amine5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide mdpi.com
N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamideNaNO₂, HCl, then MalononitrileN-(4-Amino-3,8-dicyanopyrazolo[5,1-c] rsc.orgsci-hub.setriazin-7-yl)benzamide nih.gov

Bioisosteric Replacements within the Molecular Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry for lead optimization. researchgate.netsci-hub.se This approach has been applied to the this compound scaffold to modulate its properties while retaining or improving its desired biological effects.

A key bioisosteric replacement involves substituting the thiophene ring. The equivalence between the benzene and thiophene rings is a well-established concept in medicinal chemistry, stemming from the similarity in size and electronic nature of a -CH=CH- group and a sulfur atom. sci-hub.se In one study, the thiophene ring of a thienopyrimidinone derivative was replaced with a 6-methyl phenyl unit to create a quinazolinone scaffold. nih.gov This substitution of the thiophene core was found to be well-tolerated, with the resulting compound, 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, showing promising activity. nih.gov This indicates that the benzene ring can effectively mimic the thiophene ring in this particular molecular context.

The concept of bioisosterism extends beyond simple ring-for-ring swaps. It can also involve the replacement of entire molecular motifs. For instance, in a series of potent CB1 receptor antagonists, the 1,5-diarylpyrazole moiety, a common pharmacophore, was successfully replaced with thiazole (B1198619), triazole, and imidazole (B134444) rings. acs.org These heterocyclic replacements demonstrated that these rings could serve as effective bioisosteres for the original pyrazole system, maintaining the desired antagonistic activity. acs.org

These examples highlight the utility of bioisosteric replacement as a strategy to explore new chemical space, circumvent potential metabolic liabilities associated with certain moieties (like thiophene), and ultimately refine the pharmacological profile of a lead compound. The successful application of this strategy relies on a deep understanding of the steric and electronic requirements of the biological target.

Table 2: Examples of Bioisosteric Replacements

Original Scaffold MoietyBioisosteric ReplacementResulting Compound ClassReference
Thiophene Ring6-Methyl Phenyl RingQuinazolinones nih.gov
1,5-DiarylpyrazoleThiazoleThiazole derivatives acs.org
1,5-DiarylpyrazoleTriazoleTriazole derivatives acs.org
1,5-DiarylpyrazoleImidazoleImidazole derivatives acs.org
Benzene RingThiophene Ring researchgate.netAnnuleno[b]thiophenes rsc.org

Conformational Analysis and Preferred Geometries

The three-dimensional structure of this compound is defined by the rotational freedom around the single bonds connecting the thiophene ring, the phenyl ring, and the amide group. Conformational analysis seeks to identify the most stable, low-energy arrangements of these components.

The molecule is generally non-planar, with a significant dihedral angle between the thiophene and benzene rings. Computational studies on analogous structures indicate that the fused six-membered rings can adopt conformations such as a half-chair. nih.gov In some derivatives, a folded conformation is predicted where the thiophene and benzamide rings adopt a parallel orientation to minimize steric hindrance. vulcanchem.com The specific preferred geometry results from a balance of steric effects and electronic interactions, such as conjugation between the aromatic systems. Studies of related N-substituted benzamides have shown that the six-membered ring can exhibit conformational disorder in the crystalline state. nih.gov

Structural FeatureDescriptionReference
Ring Orientation The thiophene and benzamide rings are typically non-coplanar, with a defined dihedral angle influencing the overall molecular shape. nih.gov
Amide Group Planarity The amide group (-CONH₂) itself is generally planar, allowing for delocalization of the nitrogen lone pair into the carbonyl group.
Conformational Flexibility Rotation around the C-C single bonds allows the molecule to adopt various conformations, the most stable of which can be predicted using energy calculations. vulcanchem.com
Analog Conformations In related, more complex structures, fused rings have been observed to adopt half-chair conformations, sometimes with disorder over multiple positions in the crystal lattice. nih.gov

Electronic Structure and Molecular Orbital Theory Applications (e.g., HOMO-LUMO Gap)

Molecular Orbital (MO) theory is crucial for understanding the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability and electronic properties. edu.krd

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. edu.krd For thiophene-containing aromatic compounds, DFT calculations are frequently used to determine these energy levels. For example, a related compound, 2,6-difluoro-4-(thiophen-3-yl)benzoic acid, was calculated to have a HOMO-LUMO gap of 4.2 eV. vulcanchem.com The energy gap can be influenced by the solvent environment, with different polarities altering the orbital energies. edu.krd

Compound AnalogCalculated HOMO-LUMO Gap (eV)Computational MethodReference
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid4.2B3LYP/6-311+G(d,p) vulcanchem.com
4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamideNot specified, but calculatedB3LYP/6-311++G(d,p) vulcanchem.com
Tris-4-amidophenyl-thiophene~3.189DFT researchgate.net

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are indispensable for the detailed study of molecules like this compound. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost. nih.govbohrium.com The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is commonly employed to perform these calculations. nih.govresearchgate.net

These computational methods are used to:

Optimize Molecular Geometry: Determine the lowest energy, most stable 3D structure of the molecule. researchgate.net

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. researchgate.netmjcce.org.mk

Determine Electronic Properties: Calculate HOMO-LUMO energies, molecular electrostatic potential maps (to identify electron-rich and electron-poor regions), and atomic charges. bohrium.comnih.gov

Analyze Reactivity: Use concepts like Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. nih.govacs.org

These theoretical results provide a fundamental understanding of the molecule's intrinsic properties that complements experimental findings. bohrium.com

Intermolecular Interactions and Self-Assembly Propensities (e.g., Hydrogen Bonding, π-π Stacking)

The structure of this compound features both hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen), as well as two aromatic rings (thiophene and benzene). These features enable a variety of non-covalent intermolecular interactions that govern its self-assembly into larger supramolecular structures. nih.govchemrxiv.org

Hydrogen Bonding: The amide group is a classic motif for forming strong hydrogen bonds. The N-H protons can interact with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. smolecule.comsmolecule.com This type of interaction is common in thiophene-containing compounds and contributes significantly to the packing in the solid state. nih.govvulcanchem.com

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions

While quantum calculations often focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe dynamic processes in a simulated environment (e.g., in water or another solvent). nih.gov

For this compound and its analogs, MD simulations are used to:

Explore Conformational Space: Reveal the full range of accessible conformations and the transitions between them, providing a more complete picture than static models. vulcanchem.comresearchgate.net

Analyze Ligand-Target Stability: When studying the interaction with a biological target like a protein, MD simulations can assess the stability of the binding pose obtained from docking, identifying key and persistent interactions over time. nih.govbezmialem.edu.tr

Study Solvent Effects: Investigate how the molecule interacts with surrounding solvent molecules, including the formation of hydrogen bonds with water and the arrangement of the solvent shell, which influences solubility and behavior in solution.

Predictive Computational Chemistry for Novel this compound Derivatives

Computational chemistry is a powerful predictive tool for designing novel derivatives of this compound with desired properties. mdpi.com This in silico drug design process allows for the rapid evaluation of many potential new molecules without the immediate need for costly and time-consuming synthesis. nih.gov

The process typically involves:

Scaffold Modification: Starting with the core this compound structure, various functional groups are computationally added or substituted at different positions.

Property Prediction: Quantum chemical methods (like DFT) or quantitative structure-activity relationship (QSAR) models are used to predict how these modifications will affect the molecule's properties. This can include predicting changes in electronic structure, binding affinity to a target, or drug-like characteristics. researchgate.net

Prioritization: Based on the computational predictions, the most promising derivatives are identified and prioritized for synthesis and experimental testing.

This approach accelerates the discovery of lead compounds by focusing laboratory efforts on candidates with the highest probability of success. nih.govresearchgate.net

In Silico Tools for Drug-Like Properties and Pharmacophore Mapping

To assess the potential of a compound like this compound as a therapeutic agent, various in silico tools are employed to predict its pharmacokinetic properties and define its essential binding features. jonuns.com

Drug-Like Properties (ADMET Prediction): Computational models are used to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A common first pass is the use of filters like Lipinski's "Rule of Five," which suggests that drug-like compounds generally have a molecular weight under 500, a logP under 5, fewer than 5 hydrogen-bond donors, and fewer than 10 hydrogen-bond acceptors. upenn.edu

Property (Lipinski's Rule of Five)General GuidelineSignificance
Molecular Weight (MW) < 500 g/molInfluences size and diffusion across membranes.
LogP (Lipophilicity) < 5Balances solubility in aqueous and lipid environments for absorption.
H-Bond Donors < 5Affects solubility and membrane permeability.
H-Bond Acceptors < 10Affects solubility and interactions with biological targets.

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target. columbiaiop.ac.in These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net By analyzing the structure of active ligands, a pharmacophore model can be generated. science.gov This model then serves as a 3D query to screen large databases of compounds to find new, structurally diverse molecules that fit the required features and may have similar biological activity. columbiaiop.ac.inresearchgate.net

In Vitro Enzyme Modulation and Inhibition Profiling

Cholinesterase Enzyme Inhibition Studies

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of neurotransmission. Research into inhibitors of these enzymes is particularly relevant to neurodegenerative diseases. Analogs of this compound, specifically those incorporating a benzo[b]thiophene structure, have been synthesized and evaluated for their cholinesterase inhibitory potential. mdpi.comnih.gov

A study on benzo[b]thiophene-chalcone hybrids revealed that these compounds were effective inhibitors of both AChE and BChE. nih.gov For instance, one of the most potent inhibitors of BChE in this series demonstrated an IC₅₀ value of 24.35 μM, which was comparable to the standard inhibitor, galantamine (IC₅₀ = 28.08 μM). nih.gov Another analog showed the best inhibitory activity against AChE with an IC₅₀ of 62.10 μM. nih.gov The structure-activity relationships indicated that substitutions on the benzoyl moiety of the 3-benzoylbenzothiophenes significantly influenced their inhibitory activity. mdpi.com

Compound SeriesEnzyme TargetPotency (IC₅₀)Reference
Benzo[b]thiophene-chalcone hybrid (5h)Butyrylcholinesterase (BChE)24.35 μM nih.gov
Benzo[b]thiophene-chalcone hybrid (5f)Acetylcholinesterase (AChE)62.10 μM nih.gov
Galantamine (Standard)Butyrylcholinesterase (BChE)28.08 μM nih.gov

Other research has also highlighted the potential of thiophene-containing derivatives as cholinesterase inhibitors. tandfonline.com Although some newly synthesized thiophene-based hydrazinyl-thiazole compounds were found to be weak inhibitors of both AChE and BChE, they were generally more effective against AChE. tandfonline.com

Chymase Inhibition Mechanisms

Chymase is a serine protease found in the secretory granules of mast cells that plays a role in the renin-angiotensin system by converting angiotensin I to angiotensin II. nih.gov Inhibition of chymase is a therapeutic strategy for cardiovascular diseases. Several thiophene-containing sulfonamide and carboxamide derivatives have been investigated as chymase inhibitors.

One class of benzo[b]thiophene-2-sulfonamide derivatives was identified as novel human chymase inhibitors. nih.gov A specific compound from this series, TY-51076, exhibited high potency with an IC₅₀ of 56 nM and showed excellent selectivity for chymase over other proteases like chymotrypsin (B1334515) and cathepsin G. nih.gov Another specific chymase inhibitor, TY51469, which contains a methylbenzo[b]thiophene moiety, was shown to significantly reduce chymase activity in a swine model of myocardial ischemia/reperfusion. nih.gov This compound, 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamide-3-methanesulfonylphenyl]-thiazole-4-carboxylic acid, demonstrates the therapeutic potential of targeting chymase with thiophene-based inhibitors. nih.gov

CompoundTargetPotency (IC₅₀)Reference
TY-51076Human Chymase56 nM nih.gov
TY-51184Human Chymase37 nM researchgate.net
TY-51184Dog Chymase58 nM researchgate.net
TY-51184Hamster Chymase128 nM researchgate.net
SUN-C8257Human Chymase310 nM researchgate.net

Histone Deacetylase (HDAC) Activity Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anti-cancer agents. google.com Ortho-amino benzamides are a known class of HDAC inhibitors, and the introduction of a thiophene ring has been explored to enhance their activity. google.comthieme-connect.com

It has been discovered that incorporating flat aromatic and heteroaromatic substituents, such as thiophenyl groups, para to the amino moiety in o-amino benzamide HDAC inhibitors can significantly increase their inhibitory activity. google.com A specific analog, 4-acetamido-N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide, was co-crystallized with HDAC2, revealing that the thiophenyl moiety protrudes into a specific "foot pocket" of the enzyme, which can contribute to selectivity for this isoform. mdpi.com Furthermore, N-(2-aminophenyl)-benzamide derivatives are known to selectively inhibit HDACs 1, 2, and 3. thieme-connect.com Research into these analogs has led to compounds with potent HDAC1 inhibitory activity and anti-proliferative effects in various cancer cell lines. thieme-connect.commdpi.com For instance, some amino benzamide compounds demonstrated preferential inhibition of HDAC1 with IC₅₀ values of 128 nM and 179 nM. mdpi.com

Compound ClassTargetPotency (IC₅₀)Key FindingReference
Amino benzamide (6a)HDAC1128 nMPreferential inhibition over HDAC2 mdpi.com
Amino benzamide (6a)HDAC2659 nM mdpi.com
Amino benzamide (7a)HDAC1179 nMPreferential inhibition over HDAC2 mdpi.com
Amino benzamide (7a)HDAC2827 nM mdpi.com
Amino benzamide (16)HDAC2570 nMPotent against diverse cancer cell lines mdpi.com

α-Glucosidase Inhibitory Action

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes. Thiophene-containing compounds have been synthesized and evaluated for their α-glucosidase inhibitory activity.

A study on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones, which included a thiophen-2-yl substituent, identified compounds with significant inhibitory activity. nih.gov One such derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (compound 9c), showed inhibitory activity against α-glucosidase with an IC₅₀ of 12.94 mM, which was comparable to the standard drug acarbose (B1664774) (IC₅₀ = 11.96 mM). nih.gov Another study on 1,3,4-thiadiazole (B1197879) derivatives containing a 4-(thiophen-2-yl) moiety also reported potent α-glucosidase inhibition. One compound from this series exhibited an IC₅₀ value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose. magritek.com

CompoundTargetPotency (IC₅₀)Reference
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c)α-Glucosidase12.94 mM nih.gov
2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b)α-Glucosidase3.66 mM magritek.com
Acarbose (Standard)α-Glucosidase11.96 mM nih.gov

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is an enzyme complex involved in both the citric acid cycle and the electron transport chain. Inhibition of SDH is a key mechanism of action for a class of fungicides known as SDHIs. Thiophene carboxamides have been extensively studied in this context. nih.govresearchgate.netacs.org

Research has shown that novel pyrazole-furan/thiophene carboxamide hybrids can be potent SDH inhibitors with significant antifungal activity. nih.govresearchgate.netacs.org In one study, several furan/thiophene carboxamide compounds demonstrated outstanding inhibitory activity against Botrytis cinerea, with EC₅₀ values as low as 0.392 μg/mL, outperforming the commercial fungicide fluxapyroxad (B1673505). nih.govacs.org The corresponding in vitro SDH inhibition was also potent, with IC₅₀ values reaching 0.506 μg/mL, again superior to fluxapyroxad (IC₅₀ = 1.031 μg/mL). nih.govacs.org The position of the substituents on the thiophene ring was found to be crucial for activity, with N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) carboxamides showing significantly higher activity than N-(3-substituted-2-thienyl) isomers. jst.go.jp

CompoundTargetPotency (IC₅₀)Reference
Pyrazole-thiophene carboxamide (5l)SDH0.506 μg/mL nih.govacs.org
Pyrazole-thiophene carboxamide (5j)SDH0.738 μg/mL nih.govacs.org
Pyrazole-thiophene carboxamide (5k)SDH0.873 μg/mL nih.govacs.org
Fluxapyroxad (Standard)SDH1.031 μg/mL nih.govacs.org

Other Enzyme Target Engagements

Beyond the enzymes detailed above, the versatile structure of thiophene-based benzamides has led to investigations into their interactions with other biological targets. For instance, certain benzo[b]thiophene derivatives have been studied as potential inhibitors of tubulin polymerization, a target for anticancer drugs. researchgate.net Additionally, some thiophene-based compounds have been explored as inhibitors of alkaline phosphatases. researchgate.net The core structure of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is noted for its potential to interact with various proteins and enzymes, with the thiophene substituent possibly enhancing interactions within hydrophobic enzyme pockets.

Receptor Binding and Ligand-Target Interactions

The this compound scaffold serves as a crucial pharmacophore in the design of ligands targeting various receptors, particularly within the central nervous system. Its structural properties allow for modification and optimization, leading to analogs with high affinity and selectivity for specific receptor subtypes.

The this compound moiety is a key feature in a class of compounds that demonstrate high affinity and selectivity for the dopamine (B1211576) D3 receptor (D3R) over the D2 receptor. This selectivity is of significant interest for the development of potential therapeutics for substance use disorders and other neuropsychiatric conditions where the D3R is implicated. nih.gov

The ability of these benzamide derivatives to selectively bind to the D3R is attributed to a bitopic binding mechanism. In this model, the N-phenylpiperazine portion of the molecule occupies the orthosteric binding site common to both D2 and D3 receptors, while the this compound tail interacts with a unique secondary binding site (SBS) present in the D3 receptor subtype. researchgate.net This dual interaction is crucial for achieving high D3 versus D2 selectivity.

Research has shown that variations in the aryl portion of the 4-(thiophen-3-yl)benzamides significantly influence D3R affinity and selectivity. For instance, the analog LS-3-134 , which incorporates the this compound core, binds to the human D3R with a very high affinity (K_i = 0.17 nM) and displays over 150-fold selectivity against the D2R. Another analog, WW-III-55 , also featuring the same core structure, shows more moderate D3R affinity (K_i ≈ 20 nM) but exhibits an exceptionally high selectivity of over 800-fold for the D3R over the D2R. nih.gov

A series of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide analogs have been synthesized and evaluated, identifying compounds with high D3R selectivity. atlantis-press.com Further studies on 4-thiophene-3-yl-benzamide N-phenylpiperazines demonstrated a range of D3R binding affinities (K_i = 1.4–43 nM) and impressive D3 vs. D2 selectivity, ranging from 67 to 1831-fold.

CompoundD3 Receptor Affinity (K_i)D3 vs. D2 SelectivityReference
LS-3-1340.17 nM>150-fold
WW-III-55~20 nM>800-fold
4-Thiophene-3-yl-benzamide N-phenylpiperazines (general series)1.4–43 nM67–1831-fold

Analogs of this compound have also been investigated for their affinity towards serotonin (B10506) receptors, particularly the 5-HT1A subtype. In a study evaluating a series of N-phenylpiperazine analogs, the inclusion of the thiophene moiety was assessed for its impact on 5-HT1A receptor binding.

The affinity of these compounds for the 5-HT1A receptor was determined through competitive radioligand binding assays. For example, compound 6a , a this compound N-phenylpiperazine analog, was found to have a K_i value of 199 ± 34.3 nM for the 5-HT1A receptor. acs.org This indicates a moderate affinity for this serotonin receptor subtype, suggesting that while the primary target of this chemical class appears to be the dopamine D3 receptor, there is some cross-reactivity at the 5-HT1A receptor. The degree of affinity can be influenced by other structural modifications to the parent molecule. acs.orgtandfonline.com

Compound5-HT1A Receptor Affinity (K_i)Reference
Compound 6a (a this compound analog)199 ± 34.3 nM acs.org

While some benzamide compounds containing a thiophene ring, such as 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide (DS2), have been identified as selective positive allosteric modulators of δ-subunit-containing GABAA receptors, these compounds are structurally distinct from this compound. nih.govnih.govresearchgate.net Specifically, they are built upon an imidazo[1,2-a]pyridine (B132010) core. Based on currently available scientific literature, no specific data on the binding or selective modulation of GABAA receptor subunits by this compound or its direct analogs have been reported.

The discoidin domain receptors, DDR1 and DDR2, are receptor tyrosine kinases that have emerged as targets in oncology and inflammatory diseases. isciii.esmdpi.com While various benzamide-containing molecules have been explored as DDR1/2 inhibitors, specific data for this compound itself is limited. acs.orgevitachem.com

However, a study on related analogs provided insight into the role of the thiophene moiety. The evaluation of 4-Ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(thiophen-3-ylethynyl)benzamide , an analog where a thiophen-3-yl group was introduced, showed that this modification led to a significant decrease in inhibitory potency against both DDR1 and DDR2 kinases. acs.org This finding suggests that the this compound scaffold, in this context, is not favorable for DDR1/2 inhibition.

Cell-Based Mechanistic Studies (Excluding Clinical Human Data)

Thiophene and benzamide moieties are present in numerous compounds that exhibit anti-proliferative effects against various cancer cell lines. atlantis-press.comisciii.esnih.gov However, based on a review of the available scientific literature, no studies have specifically reported on the in vitro anti-proliferative activity of the chemical compound this compound or its direct analogs in cancer cell lines. The existing research on thiophene-containing benzamides with anti-cancer properties focuses on molecules with significantly different core structures. acs.orgf1000research.com

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Cell Cycle Analysis and Apoptosis Induction Pathways

The benzamide and thiophene moieties are found in a number of molecules that have been shown to induce apoptosis and cause cell cycle arrest. nih.govmdpi.com For instance, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their potential as anticancer agents. nih.gov One of these derivatives, compound 19 , was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. nih.gov Another derivative, 6b , significantly increased the sub-G1 population of cells, suggesting an induction of necrosis. nih.gov These findings were supported by an annexin (B1180172) V-PI assay, where compound 19 increased early apoptosis and necrosis, while compound 6b primarily increased necrosis. nih.gov

In a separate study, a series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their effects on the cell cycle. mdpi.com Compounds 10 and 13 were found to be the most active, causing cell cycle arrest at different phases in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com Specifically, in MDA-MB-231 cells, compound 13 arrested the cell cycle in the G1 and S phases, while compound 10 caused arrest in the S and G2 phases. mdpi.com Furthermore, these compounds were shown to induce apoptosis, with compound 13 causing significant early and late apoptosis in MDA-MB-231 cells. mdpi.com

A novel cyclohepta[b]thiophene derivative, compound 17 , was also investigated for its effects on the cell cycle and apoptosis. nih.gov This compound was found to induce a dose-dependent G2/M accumulation in A549 non-small cell lung cancer cells, indicating cell cycle arrest at this phase. nih.gov Additionally, compound 17 was shown to induce early apoptosis and activate caspases 3, 8, and 9 in A549 cells. nih.gov

Similarly, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that compound 4 induced apoptosis in MCF-7 breast cancer cells. mdpi.com Flow cytometric analysis revealed that this compound caused an increase in the G2/M and S phase populations of the cell cycle. mdpi.com

Table 1: Effects of this compound Analogs on Cell Cycle and Apoptosis
CompoundCell Line(s)Effect on Cell CycleApoptosis InductionKey Findings
Compound 19 (1,3,4-thiadiazole derivative)Breast cancer cellsG2/M arrestInduces early apoptosis and necrosisLikely inhibits CDK1. nih.gov
Compound 6b (1,3,4-thiadiazole derivative)Breast cancer cellsIncreases sub-G1 populationPrimarily induces necrosis nih.gov
Compound 13 (benzimidazole-based 1,3,4-oxadiazole)MDA-MB-231, SKOV3, A549G1 and S phase arrest in MDA-MB-231Induces significant early and late apoptosis in MDA-MB-231 mdpi.com
Compound 10 (benzimidazole-based 1,3,4-oxadiazole)MDA-MB-231, SKOV3, A549S and G2 phase arrest in MDA-MB-231Induces early apoptosis in MDA-MB-231 mdpi.com
Compound 17 (cyclohepta[b]thiophene derivative)A549G2/M arrestInduces early apoptosis and activates caspases 3, 8, and 9 nih.gov
Compound 4 (ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative)MCF-7Increase in G2/M and S phasesInduces apoptosis mdpi.com
Tubulin Polymerization Inhibition

Several analogs of this compound have demonstrated potent inhibitory effects on tubulin polymerization, a key mechanism for their anticancer activity. nih.govnih.gov Microtubules, which are crucial for cell division, are a prime target for the development of anticancer drugs. nih.gov

One study focused on a cyclohepta[b]thiophene derivative, compound 17 , which exhibited significant antiproliferative activity. nih.gov Mechanistic studies revealed that this compound inhibits tubulin polymerization, which is consistent with its ability to induce G2/M cell cycle arrest and apoptosis. nih.gov The disruption of microtubule dynamics by compounds like 17 prevents the proper formation of the mitotic spindle, leading to cell death. nih.gov

Arylthioindoles (ATIs) are another class of compounds that have been extensively studied as inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. nih.gov By modifying the C-2 group of the arylthioindole scaffold, researchers have developed highly potent inhibitors of both tubulin polymerization and cancer cell growth. nih.gov For example, compounds 18 and 57 were found to be superior to previously synthesized analogs, with compound 18 showing exceptional potency in inhibiting the growth of MCF-7 cells. nih.gov

The development of new tubulin polymerization inhibitors is an active area of research, with the goal of overcoming limitations associated with existing drugs, such as drug resistance and toxicity. nih.gov

Table 2: Tubulin Polymerization Inhibition by Analogs of this compound
Compound/Analog ClassMechanism of ActionKey Findings
Compound 17 (cyclohepta[b]thiophene derivative)Inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.govDemonstrates potent antiproliferative activity. nih.gov
Arylthioindoles (ATIs)Inhibit tubulin polymerization by binding to the colchicine site. nih.govCompounds 18 and 57 show superior potency compared to earlier analogs. nih.gov
Epidermal Growth Factor Receptor (EGFR) Binding

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several compounds with structural similarities to this compound have been investigated for their ability to bind to and inhibit this receptor. mdpi.comhuji.ac.ilnih.gov

One study focused on the design and synthesis of benzamides and benzamidines as mimics of 4-anilinoquinazolines, which are known EGFR tyrosine kinase inhibitors. nih.gov The benzamides 1c and 1d , as well as the benzamidine (B55565) 2a , showed specific inhibition of EGFR tyrosine kinase. nih.gov The cyclic benzamidines 3a and 3b were particularly potent inhibitors of EGFR. nih.gov

In another study, a series of benzimidazole-based 1,3,4-oxadiazole derivatives were synthesized and evaluated for their EGFR inhibitory activity. mdpi.com Compounds 10 and 13 were found to be the most potent EGFR inhibitors, with IC50 values comparable to the known EGFR inhibitor erlotinib. mdpi.com These compounds also demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com

Researchers have also worked to develop irreversible EGFR inhibitors with enhanced stability. huji.ac.il By modifying the chemical structure of anilinoquinazoline-based inhibitors, they were able to create compounds with a range of chemical reactivities. huji.ac.il One such compound, 5a (ML04), showed high inhibitory potency and irreversible binding to EGFR, along with improved stability compared to earlier compounds. huji.ac.il

Table 3: EGFR Binding and Inhibition by Analogs of this compound
Compound/Analog ClassMechanism of ActionKey Findings
Benzamides (1c , 1d ) and Benzamidines (2a , 3a , 3b )Specific inhibition of EGFR tyrosine kinase. nih.govCyclic benzamidines 3a and 3b are particularly potent. nih.gov
Benzimidazole-based 1,3,4-oxadiazoles (10 , 13 )Potent inhibition of EGFR kinase. mdpi.comIC50 values comparable to erlotinib. mdpi.com
Anilinoquinazoline-based irreversible inhibitors (5a /ML04)Irreversible binding to EGFR with high inhibitory potency. huji.ac.ilImproved stability compared to earlier analogs. huji.ac.il

In Vitro Antimicrobial and Antifungal Efficacy

Thiophene-containing compounds have garnered significant interest due to their wide range of biological activities, including antimicrobial and antifungal properties. researchgate.netekb.eg The versatility of the thiophene moiety allows for various substitutions that can influence its activity. researchgate.net

In one study, a series of novel Schiff base benzamides were synthesized and evaluated for their in vitro antibacterial and antifungal activity. researchgate.net Several of the synthesized derivatives, including 5a, 5b, 5d, 5e, 5f, 5g, and 5h , demonstrated potent antimicrobial activity. researchgate.net A time-kill study of the most active compound, 5e , showed 100% growth inhibition of Candida albicans at 2 hours and Pseudomonas aeruginosa at 4 hours. researchgate.net

Another study focused on the synthesis of novel 3-indolylthiophene derivatives and their evaluation as antifungal agents. ekb.eg Compound 4a from this series exhibited good inhibitory activity against both C. albicans and A. niger, with minimum inhibitory concentration values comparable to the standard antifungal drug fluconazole. ekb.eg

The synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via the Suzuki-Miyaura reaction also yielded compounds with notable antibacterial activity. researchgate.net Specifically, the derivative 6f , which incorporates a thiophen-2-yl group, was among the compounds synthesized and tested. researchgate.net These compounds were evaluated for their in vitro antibacterial effect against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae. researchgate.net

Table 4: In Vitro Antimicrobial and Antifungal Activity of this compound Analogs
Compound/Analog ClassTarget OrganismsActivityKey Findings
Schiff base benzamides (5a, 5b, 5d, 5e, 5f, 5g, 5h )Bacteria and FungiPotent antimicrobial activity. researchgate.netCompound 5e showed 100% growth inhibition of C. albicans and P. aeruginosa in a time-kill study. researchgate.net
3-Indolylthiophene derivative (4a )C. albicans, A. nigerGood inhibitory activity. ekb.egMIC values were comparable to fluconazole. ekb.eg
4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides (including 6f )NDM-1-positive A. baumannii and K. pneumoniaeIn vitro antibacterial effect. researchgate.netSynthesized via Suzuki-Miyaura reaction. researchgate.net

In Vitro Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant properties of thiophene and selenophene (B38918) benzamide analogs have been the subject of several studies, revealing their potential as radical scavengers. researchgate.netdergipark.org.tr The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. dergipark.org.tr

One study investigated a series of tetrasubstituted selenophenyl benzamides and found that they exhibited moderate levels of DPPH radical scavenging activity in vitro. dergipark.org.tr The IC50 values for these compounds ranged from 3.794 to 5.644 mg/mL. dergipark.org.tr Notably, the compound with a methoxy (B1213986) group at the para position showed the best DPPH radical scavenging activity among the synthesized compounds. dergipark.org.tr

Another study synthesized a new cyanothiophene-based phenolic compound, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B), and evaluated its antioxidant activity. mdpi.com The radical scavenging properties of this compound were assessed using DPPH, ABTS, and CUPRAC assays. mdpi.com

Furthermore, a series of novel chromone (B188151) derivatives of (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamides) were synthesized and showed significant antioxidant activities. d-nb.info The antioxidant potential of these compounds was evaluated using DPPH radical, hydrogen peroxide, and NO scavenging assays. d-nb.info Compounds 4b (p-nitrophenyl) and 4h (p-fluorophenyl) displayed high radical scavenging and hydrogen peroxide scavenging activities. d-nb.info

Table 5: In Vitro Antioxidant Properties of this compound Analogs
Compound/Analog ClassAntioxidant Assay(s)Key Findings
Tetrasubstituted selenophenyl benzamidesDPPH radical scavengingModerate activity with IC50 values ranging from 3.794 to 5.644 mg/mL. dergipark.org.tr A para-methoxy group enhanced activity. dergipark.org.tr
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B)DPPH, ABTS, CUPRACEvaluated for radical scavenging activity. mdpi.com
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamidesDPPH, Hydrogen Peroxide, NO scavengingSignificant antioxidant activities. d-nb.info Compounds 4b and 4h showed high radical and hydrogen peroxide scavenging activities. d-nb.info

Modulation of Inflammatory Pathways (In Vitro)

Compounds containing the this compound scaffold or its analogs have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade or to modulate the activity of receptors that play a role in inflammation. smolecule.comresearchgate.net

For example, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide is suggested to inhibit enzymes in inflammatory pathways, thereby reducing inflammation. Similarly, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamide is thought to modulate inflammatory pathways through interactions with key molecular targets. smolecule.com

A study on novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid demonstrated their in vitro anti-inflammatory properties through protein denaturation and HRBC membrane stabilization methods. researchgate.net

Furthermore, the nuclear receptor RORγt, a potential drug target for inflammatory and autoimmune diseases, has been shown to be modulated by 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene. nih.gov These compounds act as modulators of RORγt, suggesting a mechanism by which they could exert anti-inflammatory effects. nih.gov

Table 6: In Vitro Modulation of Inflammatory Pathways by this compound and Its Analogs
Compound/Analog ClassProposed Mechanism of ActionKey Findings
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamideInhibition of enzymes in inflammatory pathways. Potential to reduce inflammation.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxy-N-(thiophen-2-ylmethyl)benzamideModulation of inflammatory pathways. smolecule.comInteraction with molecular targets involved in inflammation. smolecule.com
Amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acidInhibition of protein denaturation and stabilization of HRBC membranes. researchgate.netDemonstrated in vitro anti-inflammatory properties. researchgate.net
2,3-Derivatives of 4,5,6,7-tetrahydro-benzothiopheneModulation of the nuclear receptor RORγt. nih.govPotential as a treatment for inflammatory and autoimmune diseases. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein (receptor), providing insights into the potential mechanism of action. This approach has been widely used to study the interactions of this compound analogs with various biological targets.

In the context of anticancer activity, molecular docking studies have been performed to understand the binding of these compounds to targets such as EGFR and tubulin. For example, the binding interactions of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides with the HERA protein (related to cytotoxic activity) and peroxiredoxins (related to antioxidant activity) have been investigated. d-nb.info These studies revealed that the synthesized compounds had closer binding free energies than the standard drugs, supporting their observed biological activities. d-nb.info

Similarly, molecular docking was used to investigate the binding of 1-(4-(benzamido)phenyl)-3-arylurea derivatives to aromatase, a target in breast cancer therapy. rsc.org The designed molecules showed good binding scores and affinities, comparable to the co-crystallized ligand. rsc.org

In the field of antimicrobial research, molecular docking has been employed to study the interaction of novel Schiff base benzamides with the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P), a target for antifungal agents. researchgate.net The results indicated that compounds 5k and 5f fit well into the receptor's active site. researchgate.net

Molecular docking has also been instrumental in understanding the anti-inflammatory potential of these compounds. For instance, docking studies of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene with the RORγt receptor have provided insights into their modulatory activity. nih.gov

Furthermore, molecular docking has been used to elucidate the binding of 4-[(quinolin-4-yl)amino]benzamide derivatives to the RNA polymerase of the influenza virus, identifying potential antiviral agents. nih.gov

Table 7: Molecular Docking and Protein-Ligand Interaction Analysis of this compound Analogs
Compound/Analog ClassBiological TargetKey Findings from Docking Studies
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERA protein, PeroxiredoxinsCloser binding free energies than standard drugs, supporting cytotoxic and antioxidant activities. d-nb.info
1-(4-(Benzamido)phenyl)-3-arylurea derivativesAromataseGood binding scores and affinities, comparable to the native ligand. rsc.org
Schiff base benzamides (5k, 5f )L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P)Good fit into the active site of the antifungal target. researchgate.net
2,3-Derivatives of 4,5,6,7-tetrahydro-benzothiopheneRORγt receptorProvided insights into the modulatory activity for potential anti-inflammatory effects. nih.gov
4-[(Quinolin-4-yl)amino]benzamide derivativesInfluenza virus RNA polymeraseIdentified potential antiviral agents. nih.gov

Identification of Key Binding Sites and Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Molecular docking and structural analysis of analogs of this compound have consistently highlighted the importance of specific interactions within the binding pockets of their target proteins. These interactions are primarily a combination of hydrogen bonds and hydrophobic contacts, which collectively contribute to the stability of the ligand-receptor complex.

The benzamide portion of the molecule frequently engages in crucial hydrogen bonding. For instance, in studies of dopamine receptor ligands, the amide group can form hydrogen bonds with conserved residues in the orthosteric binding site (OBS). mdpi.com Specifically, the amide functionality is a key pharmacophoric element that can interact with amino acid residues such as aspartate. upenn.edu

In the context of bitopic ligands that interact with both an orthosteric and a secondary binding site (SBS), the this compound moiety often serves as a key fragment for interacting with one of these sites. mdpi.comnih.gov For example, in certain dopamine D3 receptor selective ligands, the N-phenylpiperazine part may occupy the OBS, while the this compound portion extends into a unique secondary binding site, contributing to selectivity. nih.gov

Computational studies on various benzamide derivatives have underscored the importance of both hydrogen bonding and van der Waals forces as major drivers for binding. rsc.org The specific amino acids involved can vary depending on the target protein. For example, in Abl kinase inhibitors, hydrogen bonds with residues like Met318 and Glu286 were found to be significant for potency. rsc.org Similarly, in studies on anti-colon cancer agents, hydrogen bonds and aromatic hydrogen bonds involving the thiophene ring and amide functionalities were identified as crucial for binding to receptors like VEGFR2. bezmialem.edu.tr

The following table summarizes the key interactions observed for analogs of this compound with various biological targets.

Interaction TypeInteracting Moiety of LigandInteracting Residues (Examples)Biological Target (Example)
Hydrogen BondingBenzamide amide groupAspartate (Asp), Serine (Ser), Threonine (Thr), Asparagine (Asn), Cysteine (Cys)Dopamine Receptors, Kinases, VEGFR2
Hydrophobic/Aromatic InteractionsThiophene ring, Phenyl ringValine (Val), Leucine (Leu), Phenylalanine (Phe), Tryptophan (Trp)Dopamine Receptors, Kinases
π-π StackingThiophene ring, Phenyl ringPhenylalanine (Phe), Tyrosine (Tyr)Dopamine Receptors
Halogen BondingSubstituted phenyl rings-VEGFR2

Prediction of Binding Affinities and Energetics

The prediction of binding affinities and the energetic contributions of different parts of the this compound scaffold and its analogs are primarily achieved through computational methods such as molecular docking and molecular dynamics (MD) simulations, complemented by experimental binding assays. rsc.orgnih.gov

Ligand efficiency (LE) metrics are often used to normalize the binding energy contribution of each non-hydrogen atom in a fragment, providing insight into the optimality of binding. nih.gov Studies on dual-site tankyrase inhibitors, for instance, have deconstructed complex molecules to analyze the binding energetics of their constituent fragments. nih.govacs.org

For analogs of this compound targeting dopamine receptors, binding affinities are typically determined experimentally using radioligand binding assays and are expressed as the inhibition constant (Kᵢ). These experimental values are then often correlated with computational predictions. For example, a series of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide analogs were found to be highly selective for the D3 versus the D2 receptor. nih.gov

Computational analyses of benzamide-based derivatives have shown that van der Waals interactions are often the major driving force for binding, with hydrogen bonds also making significant contributions to the binding free energy. rsc.org The binding affinities of a series of bitopic ligands based on Fallypride, which incorporate a 4-(thiophen-3-yl)phenyl group, have been evaluated, revealing that modifications to the secondary binding fragment can significantly impact affinity for D2 and D3 receptors. upenn.edu

The table below presents a selection of binding affinity data for various analogs containing the this compound or a closely related moiety, illustrating the range of affinities achieved against dopamine receptors.

Compound/AnalogTarget ReceptorBinding Affinity (Kᵢ, nM)Selectivity (D₂/D₃)
LS-3-134Human D₃0.17>150
WW-III-55Human D₃~20>800
Analog 35a (Fallypride derivative)Human D₃~1011
Analog 37l (Fallypride derivative with 4-(thiophen-3-yl)phenyl)Human D₃-3.7
N-phenylpiperazine benzamides (6a-f )Human D₃1.4 - 4367 - 1831

Data compiled from multiple sources. upenn.edunih.gov

These findings collectively indicate that the this compound scaffold is a privileged structure for achieving high affinity at certain biological targets. The interplay of hydrogen bonding from the benzamide core and hydrophobic/aromatic interactions from the thiophene and phenyl rings is crucial for potent and selective binding. Computational models have proven to be valuable tools in predicting these interactions and guiding the design of new, more effective analogs.

Structure Activity Relationship Sar Studies of 4 Thiophen 3 Yl Benzamide Analogs

Systemic Modification of the Thiophen-3-yl Moiety and Its Impact on Biological Activity

The thiophene (B33073) ring is a key structural feature of many biologically active compounds, and its modification can significantly influence their pharmacological properties. nih.gov In the context of 4-(thiophen-3-yl)benzamide analogs, alterations to the thiophene moiety have been explored to enhance potency and selectivity.

In a study of N-(thiophen-2-yl) benzamide (B126) derivatives as BRAFV600E inhibitors, modifications on the thiophene ring were investigated. The introduction of an ester group on the thiophene ring was shown to extend toward the activation loop of the kinase, leading to favorable interactions with key amino acid residues such as D594, I527, and L505. nih.gov This highlights the potential for functionalization of the thiophene ring to achieve specific interactions within a target's binding site.

The position of the substituent on the thiophene ring is also critical. For instance, in a series of thiophene-2-carboxamide derivatives, the presence of amino, hydroxyl, or methyl groups at the 3-position of the thiophene ring had a pronounced effect on their antioxidant and antibacterial activities. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity. nih.gov

Table 1: Impact of Thiophen-3-yl Moiety Modifications on Biological Activity

Modification Analog Series Observed Impact on Biological Activity Reference
Introduction of an ester groupN-(thiophen-2-yl) benzamidesFavorable interactions with the activation loop of BRAFV600E. nih.gov
Isosteric replacementRing-fused thiadiazine dioxidesValidated strategy for potent AMPA receptor potentiators. researchgate.net
Substitution at the 3-positionThiophene-2-carboxamidesAmino group substitution led to the highest antioxidant activity. nih.gov
Dimethyl substitutionN-[(Thiophen-3-yl)methyl]benzamidesAnchoring to the binding cavity of influenza virus hemagglutinin. nih.gov

Systematic Modification of the Benzamide Moiety and Its Impact on Biological Activity

The benzamide portion of the this compound scaffold offers multiple points for modification, including the benzene (B151609) ring and the amide group itself. These modifications have been shown to be critical for modulating potency, selectivity, and pharmacokinetic properties.

In the development of selective dopamine (B1211576) D3 receptor ligands based on a this compound core, modifications to the N-phenylpiperazine moiety, which is attached to the benzamide nitrogen, significantly impacted D2/D3 receptor selectivity. doi.org Altering the type and position of functional groups on the phenyl ring of the N-phenylpiperazine led to compounds with markedly different selectivity profiles. doi.org For example, electron-withdrawing substituents in the 2-position of the phenyl ring produced moderate D2 receptor affinity, while a more polar 2-hydroxy substituent resulted in substantially lower affinity. doi.org

Furthermore, a study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives as fungicides revealed that substitutions on the pyridine (B92270) ring (an analog of the benzene ring in benzamide) were crucial for activity. mdpi.com Specifically, the presence of 5,6-dichloro substituents on the pyridine ring was beneficial. mdpi.com

The nature of the substituent on the amide nitrogen is also a key determinant of activity. In a series of N-[(thiophen-3-yl)methyl]benzamides developed as influenza virus fusion inhibitors, the amide-based tether was highlighted as important for anchoring the molecule to the binding cavity of the hemagglutinin protein. nih.gov

Table 2: Impact of Benzamide Moiety Modifications on Biological Activity

Modification Analog Series Observed Impact on Biological Activity Reference
N-phenylpiperazine substitutionN-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamidesAltered D2/D3 receptor selectivity. 2-hydroxy substitution decreased D2 affinity. doi.org
Pyridine ring substitutionN-(thiophen-2-yl) nicotinamides5,6-dichloro substitution was favorable for fungicidal activity. mdpi.com
Amide tetherN-[(Thiophen-3-yl)methyl]benzamidesImportant for anchoring to the binding cavity of influenza HA. nih.gov
Bulky substitution on benzamideBenzamide derivatives as glucokinase activatorsIncreased biological activity. researchgate.net

Influence of Linker Region Modifications (If Applicable)

In the core structure of this compound, a distinct linker region is not present. However, modifications to the connectivity between the thiophene and benzamide moieties, or the introduction of a linker, can be considered. For instance, in the dopamine D3 receptor ligands, a butylpiperazine chain links the this compound to a phenyl ring. doi.org While a systematic study of the linker length and composition for this specific scaffold is not detailed in the provided sources, in a related series of benzamide derivatives targeting the cell division protein FtsZ, elongation of the linker between a heteroaromatic moiety and a 2,6-difluorobenzamide (B103285) was investigated. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzamide and thiophene-containing derivatives, 3D-QSAR models have been successfully developed to predict their activity and guide the design of new analogs.

In a study on benzamide analogues as FtsZ inhibitors, a statistically significant 3D-QSAR model was developed. This model exhibited a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213), indicating its predictive power. nih.gov Such models can be instrumental in predicting the activity of novel this compound derivatives before their synthesis, thereby saving time and resources. Similarly, a MIA-QSAR study was conducted on (thio)benzamide herbicides targeting photosynthetic system II, demonstrating the utility of QSAR in understanding the chemical features affecting herbicidal activities. nih.gov

For di(hetero)arylamines derivatives of benzo[b]thiophenes, a QSAR model was built to predict their radical scavenging activity. core.ac.uk This model can be used to guide the synthesis of new congeneric compounds with enhanced antioxidant properties. core.ac.uk

Pharmacophore Identification and Validation

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

For a series of three-substituted benzamide derivatives, a five-featured pharmacophore model was developed. This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The generated model was validated and showed a good ability to distinguish between active and inactive molecules. nih.gov Such a model could be adapted to screen virtual libraries for novel this compound analogs with a higher probability of being active. The process of pharmacophore model generation typically involves calculating 3D pharmacophore hashes for a training set of compounds and identifying common features among the active molecules. mdpi.com

Insights into Molecular Recognition and Binding Determinants

Understanding the molecular interactions between a ligand and its biological target is fundamental for structure-based drug design. Molecular docking and dynamics simulations provide valuable insights into the binding modes and key interactions of this compound analogs.

In the case of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors, molecular docking studies predicted key interactions. These included a π-π stacking interaction between the phenyl ring of the inhibitor and the F583 residue of the protein. A hydrophobic interaction was observed between the thiophene ring and L514, and a hydrogen bond formed between the amide oxygen and the hydroxyl group of T529. nih.gov

For dopamine D3 receptor ligands, molecular dynamics and docking studies revealed that the piperazine (B1678402) nitrogens of the ligands engage in a crucial electrostatic interaction with an aspartate residue (Asp110) in the binding pocket. doi.org Molecular modeling of N-[(thiophen-3-yl)methyl]benzamides as influenza virus fusion inhibitors highlighted the role of the dimethylthiophene moiety and the amide-based tether in anchoring the compound to the binding cavity of hemagglutinin. nih.gov These findings provide a structural basis for the observed SAR and can guide the design of new analogs with improved binding affinity and selectivity.

Potential Applications and Future Research Directions

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 4-(thiophen-3-yl)benzamide core can be considered a "privileged scaffold," a concept referring to molecular frameworks that are able to provide ligands for diverse biological targets through modification of their peripheral substituents. unipi.it The benzophenone (B1666685) scaffold, a related diaryl ketone structure, is a well-established privileged structure found in numerous natural products with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov Similarly, the indole (B1671886) scaffold is another prominent privileged structure in medicinal chemistry. unipi.it

The thiophene (B33073) ring is a bioisostere of the phenyl ring and is present in many approved drugs, where it often contributes to improved metabolic stability or solubility. niper.gov.in The benzamide (B126) portion of the molecule provides a rigid backbone and opportunities for hydrogen bonding interactions, which are crucial for binding to biological targets. nih.gov The combination of the electron-rich thiophene and the versatile benzamide creates a scaffold that can be readily functionalized at multiple positions to generate a library of diverse compounds. This allows for the systematic exploration of the chemical space around the core structure to identify potent and selective modulators of various biological targets. For instance, N-[(Thiophen-3-yl)methyl]benzamides have been identified as fusion inhibitors of the influenza virus, targeting H1 and H5 hemagglutinins. nih.govresearchgate.net

Table 1: Examples of Biologically Active Scaffolds Mentioned in Medicinal Chemistry Research

ScaffoldAssociated Biological Activities
BenzophenoneAnticancer, anti-inflammatory, antimicrobial, antiviral nih.gov
IndoleDiverse, including anticancer and neurological disorders unipi.it
BenzamideKinase inhibition, antiviral, imaging agents nih.govkoreascience.krnih.gov
ThiopheneBioisosteric replacement, kinase inhibition niper.gov.innih.gov

Development as Chemical Probes for Biological Target Validation

A chemical probe is a small molecule that is used to study and manipulate a biological system by selectively interacting with a specific protein target. The development of high-quality chemical probes is essential for validating the role of a particular protein in disease. The this compound scaffold can serve as a starting point for the design of such probes. Through iterative cycles of chemical synthesis and biological testing, analogs of this compound can be optimized to have high affinity and selectivity for a target of interest.

Once a potent and selective binder is identified, it can be further modified to create a variety of chemical probes. For example, a fluorescent dye can be attached to the molecule to allow for visualization of the target protein within cells using microscopy techniques. Alternatively, a photo-affinity label can be incorporated to enable covalent cross-linking of the probe to its target, facilitating protein identification and downstream proteomic studies.

Utility in Scaffold Hopping and Lead Optimization

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel chemical scaffolds that retain the biological activity of a known active compound but possess a different core structure. niper.gov.innih.goveurofinsdiscovery.com This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming liabilities of an existing lead compound. niper.gov.indundee.ac.uk The this compound structure can be utilized in scaffold hopping endeavors in two main ways. Firstly, it can serve as a novel scaffold replacement for a known pharmacophore. For example, if a drug candidate with a biphenyl (B1667301) core exhibits poor metabolic stability, the this compound scaffold could be explored as a bioisosteric replacement to potentially improve its pharmacokinetic profile.

Secondly, the individual components of the this compound scaffold can be "hopped" to generate new lead compounds. For instance, the thiophene ring could be replaced with other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) to explore the structure-activity relationship (SAR) and identify moieties with improved properties. wikipedia.org Similarly, the benzamide core could be replaced with other aromatic systems. This strategy of lead optimization was successfully used in the development of potent and selective TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold. nih.gov

Table 2: Potential Scaffold Hopping Strategies for this compound

Original MoietyPotential ReplacementsRationale
ThiopheneFuran, Pyrrole, Thiazole, Pyridine (B92270)Explore bioisosterism, modulate electronics and solubility niper.gov.inwikipedia.org
BenzamideOther aromatic amides, sulfonamides, ureasAlter hydrogen bonding patterns, improve physicochemical properties nih.govnih.gov

Exploration in Radiotracer Development for PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. frontiersin.org The development of novel PET radiotracers is crucial for diagnosing diseases, monitoring disease progression, and assessing the efficacy of new drugs. koreascience.kr Benzamide derivatives have been successfully developed as PET imaging agents for various targets, including malignant melanoma and sigma receptors. koreascience.krnih.gov

The this compound scaffold is a promising candidate for the development of new PET radiotracers. The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the molecule would allow for its use in PET imaging. frontiersin.orgnih.govmdpi.com For example, a fluoro or methoxy (B1213986) group could be introduced onto the benzamide or thiophene ring, and the corresponding ¹⁸F- or ¹¹C-labeled analog could be synthesized. The resulting radiotracer could then be evaluated for its ability to selectively accumulate in tissues expressing a specific target, providing a valuable tool for preclinical and clinical research.

Opportunities in Targeted Molecular Design and Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. cam.ac.uknih.govdrugdiscoverychemistry.comdrugdiscoverychemistry.com This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The binding of these fragments is then characterized using biophysical techniques, and the structural information is used to guide the design of more potent lead compounds by "growing" or "linking" the fragments. nih.govyoutube.com

The this compound molecule itself, or smaller fragments thereof such as 3-aminothiophene or 4-aminobenzamide, could be included in fragment libraries for screening against a wide range of biological targets. The relatively simple structure and low molecular weight of these fragments make them ideal starting points for FBDD campaigns. Once a fragment hit is identified, the modular nature of the this compound scaffold would allow for the rapid synthesis of analogs to explore the SAR and optimize the binding affinity and selectivity.

Green Chemistry Approaches in the Synthesis of this compound Analogs

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. The development of environmentally benign methods for the synthesis of this compound and its analogs is an important area of future research. This could involve the use of greener solvents, such as deep eutectic solvents, which have been successfully employed in the synthesis of thioamide derivatives. rsc.org

Furthermore, catalytic methods that minimize waste and improve atom economy should be explored. For example, direct C-H activation and coupling reactions could provide more efficient routes to functionalized this compound derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The development of such green synthetic methodologies will not only reduce the environmental impact of producing these compounds but also facilitate their large-scale synthesis for further research and development.

Advanced Spectroscopic Characterization (Beyond Basic ID, e.g., Solid-State NMR, Chiroptical Spectroscopy for Chiral Analogs)

While basic spectroscopic techniques like ¹H and ¹³C NMR are essential for routine characterization, advanced spectroscopic methods can provide deeper insights into the structure and properties of this compound and its analogs. rsc.orgchemicalbook.commdpi.comresearchgate.netmdpi.com Solid-state NMR (ssNMR) spectroscopy can be used to study the conformation and packing of these molecules in the solid state, which can be important for understanding their physical properties and for polymorph screening. acs.orgfigshare.com

For chiral analogs of this compound, chiroptical spectroscopy techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be employed to determine their absolute configuration and study their conformational preferences in solution. elsevierpure.comnih.govsaschirality.orgchimia.chrsc.org This information is crucial in drug discovery, as enantiomers of a chiral drug can have different pharmacological and toxicological properties. Time-resolved chiroptical spectroscopy could even be used to study the dynamics of chiral photoexcited states. chimia.ch

Supramolecular Assembly and Material Science Applications

The unique architecture of this compound, which combines a π-electron-rich aromatic system with a hydrogen-bonding amide group, makes it an intriguing candidate for the development of novel supramolecular structures and functional materials. The interaction between the thiophene and benzamide moieties can facilitate self-assembly into ordered structures.

Research into analogous thiophene-amide molecules has demonstrated their capacity to form one-dimensional (1D) and two-dimensional (2D) self-assembled structures. These assemblies are primarily driven by two key non-covalent interactions:

Hydrogen Bonding: The amide (-CONH-) group is a classic motif for forming strong, directional hydrogen bonds, leading to the creation of linear or sheet-like networks.

π-π Stacking: The aromatic rings of the thiophene and benzene (B151609) components can stack on top of each other, an interaction that is crucial for the formation of electronically active materials.

This capacity for self-assembly suggests that this compound could be a building block for various advanced materials:

Organogels: Thiophene-based gelators have been shown to form fibrous networks that can immobilize solvents, creating soft materials with potential applications in sensing and controlled release. The interplay of hydrogen bonding and π-stacking in this compound could enable it to act as an effective low molecular weight organogelator.

Liquid Crystals: The rod-like shape of molecules containing thiophene and benzene rings is conducive to the formation of liquid crystalline phases. By modifying the structure of this compound, for instance, by adding flexible alkyl chains, it may be possible to design new thermotropic liquid crystals with unique optical and electronic properties.

Organic Semiconductors: Thiophene-containing polymers are renowned for their use in organic electronics. While this compound is a small molecule, its derivatives could be used to create self-assembling nanowires or serve as monomers for the synthesis of novel semiconducting polymers.

The table below outlines the key intermolecular forces in this compound and their potential impact on material properties.

Intermolecular InteractionStructural Moiety ResponsiblePotential Material Application
Hydrogen BondingBenzamide (-CONH-)Organogel formation, liquid crystal alignment
π-π StackingThiophene and Benzene RingsOrganic semiconductors, charge transport pathways
Dipole-Dipole InteractionsEntire MoleculeMolecular ordering and packing

Future Directions in Computational-Aided Design and Virtual Screening for this compound Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules based on the this compound scaffold. Future research will likely leverage these in silico methods to explore the vast chemical space of its derivatives for various applications, particularly in medicinal chemistry.

Virtual Screening: High-throughput virtual screening (HTVS) can be employed to rapidly assess large libraries of virtual compounds derived from the this compound core. This process involves docking these virtual molecules into the active site of a biological target (e.g., an enzyme or receptor) to predict their binding affinity and mode. Thiophene-benzamide derivatives have been investigated as inhibitors for various enzymes, including poly(ADP-ribose) polymerase 1 (PARP1) and BRAF kinase, which are important targets in cancer therapy. A similar strategy could be applied to identify new derivatives of this compound with potential therapeutic activity against a range of diseases.

Structure-Based and Ligand-Based Drug Design:

Structure-Based Design: If the three-dimensional structure of a biological target is known, computational methods can be used to design molecules that fit precisely into its binding site. For the this compound scaffold, this would involve modifying the thiophene or benzene rings with different functional groups to enhance interactions with specific amino acid residues in the target protein.

Ligand-Based Design: In the absence of a known target structure, computational models can be built based on the properties of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features that correlate with biological activity. These models can then guide the design of new this compound derivatives with improved potency and selectivity.

The following table summarizes potential computational strategies for designing novel this compound derivatives.

Computational MethodObjectivePotential Outcome
Molecular DockingPredict binding affinity and orientation to a biological target.Identification of promising lead compounds from a virtual library.
Virtual ScreeningRapidly screen large libraries of virtual compounds.Prioritization of derivatives for chemical synthesis and biological testing.
QSARCorrelate chemical structure with biological activity.Development of predictive models to guide the design of more potent analogs.
Molecular Dynamics SimulationSimulate the dynamic behavior of the molecule-target complex.Understanding of binding stability and the role of solvent effects.

By integrating these computational approaches, future research can efficiently navigate the chemical landscape around this compound, unlocking its full potential in both material science and therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.